molecular formula C14H12FN3O2S B2724909 4-(6-Fluoropyridine-3-carbonyl)-3-thiophen-2-ylpiperazin-2-one CAS No. 1436013-93-2

4-(6-Fluoropyridine-3-carbonyl)-3-thiophen-2-ylpiperazin-2-one

Cat. No.: B2724909
CAS No.: 1436013-93-2
M. Wt: 305.33
InChI Key: GADXYNUZFBZZRZ-UHFFFAOYSA-N
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Description

4-(6-Fluoropyridine-3-carbonyl)-3-thiophen-2-ylpiperazin-2-one is a complex organic compound that features a fluorinated pyridine ring, a thiophene ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Fluoropyridine-3-carbonyl)-3-thiophen-2-ylpiperazin-2-one typically involves multiple steps, starting with the preparation of the fluorinated pyridine and thiophene intermediates. The fluorinated pyridine can be synthesized using methods such as the Balz-Schiemann reaction, which involves the conversion of a diazonium salt to a fluorinated compound . The thiophene ring can be introduced through various cyclization reactions.

The final step involves the coupling of the fluorinated pyridine and thiophene intermediates with a piperazine derivative under specific reaction conditions, such as the use of coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve automated synthesis processes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated synthesizers can be employed to scale up the production while maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-(6-Fluoropyridine-3-carbonyl)-3-thiophen-2-ylpiperazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl group can produce the corresponding alcohol .

Scientific Research Applications

4-(6-Fluoropyridine-3-carbonyl)-3-thiophen-2-ylpiperazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-Fluoropyridine-3-carbonyl)-3-thiophen-2-ylpiperazin-2-one involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s binding affinity to target proteins by forming strong electrostatic interactions. This can lead to increased potency and selectivity in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated pyridines and thiophene derivatives, such as:

Uniqueness

What sets 4-(6-Fluoropyridine-3-carbonyl)-3-thiophen-2-ylpiperazin-2-one apart is its unique combination of a fluorinated pyridine ring, a thiophene ring, and a piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(6-fluoropyridine-3-carbonyl)-3-thiophen-2-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O2S/c15-11-4-3-9(8-17-11)14(20)18-6-5-16-13(19)12(18)10-2-1-7-21-10/h1-4,7-8,12H,5-6H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADXYNUZFBZZRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)C2=CC=CS2)C(=O)C3=CN=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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